N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide: is a complex organic compound that features a naphthamide core linked to a piperazine ring substituted with a fluorophenyl group and a sulfonyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide typically involves multiple steps:
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Formation of the Piperazine Intermediate
Starting Materials: 4-fluoroaniline and ethylene glycol.
Reaction: The piperazine ring is formed through a cyclization reaction involving 4-fluoroaniline and ethylene glycol under acidic conditions.
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Sulfonylation
Starting Materials: Piperazine intermediate and sulfonyl chloride.
Reaction: The piperazine intermediate is reacted with sulfonyl chloride to introduce the sulfonyl group, typically in the presence of a base such as triethylamine.
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Coupling with Naphthamide
Starting Materials: Sulfonylated piperazine and 2-naphthoyl chloride.
Reaction: The final step involves coupling the sulfonylated piperazine with 2-naphthoyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the naphthamide or piperazine ring can lead to the formation of various oxidized derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran.
Products: Reduction can yield amine derivatives or reduced sulfonyl groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Often conducted in polar aprotic solvents.
Products: Substitution reactions can introduce new functional groups onto the aromatic rings or the piperazine moiety.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety.
Receptor Binding Studies: Used in studies to understand its interaction with serotonin and dopamine receptors.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide exerts its effects is primarily through its interaction with neurotransmitter receptors in the brain. The compound is believed to:
Bind to Serotonin Receptors: Modulating serotonin levels, which can influence mood and anxiety.
Interact with Dopamine Receptors: Affecting dopamine pathways, which are crucial in the regulation of mood and reward.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-naphthamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-2-naphthamide: Contains a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
Sulfonyl Group: Enhances the compound’s solubility and may improve its binding affinity to target receptors.
This detailed overview provides a comprehensive understanding of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-21-7-9-22(10-8-21)26-12-14-27(15-13-26)31(29,30)16-11-25-23(28)20-6-5-18-3-1-2-4-19(18)17-20/h1-10,17H,11-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDGXBRUNOCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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